Cas no 1736-56-7 (4-(Trifluoromethyl)phenylglyoxal)

1736-56-7 structure
Nome do Produto:4-(Trifluoromethyl)phenylglyoxal
4-(Trifluoromethyl)phenylglyoxal Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde
- 4-(TRIFLUOROMETHYL)PHENYLGLYOXAL HYDRATE
- (4-trifluoromethylphenyl)(oxo)acetaldehyde
- 1-Trifluormethyl-4-glyoxyloyl-benzol
- 2-[4-(trifluoromethyl)phenyl]-2-oxoethanal
- 4'-(trifluoromethyl)phenylglyoxal
- Oxo[4-(Trifluoromethyl)Phenyl]Acetaldehyde Hydrate
- 4-(TRIFLUOROMETHYL)PHENYLGLYOXAL HYDRATE , DRY WT. BASIS
- 4-(Trifluoromethyl)phenylglyoxal hydrate, 97+%
- 4-(TRIFLUOROMETHYL)PHENYLGLYOXAL HYDRATE, 98%, DRY WT. BASIS
- FT-0647467
- AS-67572
- SCHEMBL294902
- DTXSID80906793
- EN300-7466608
- oxo[4-(trifluoromethyl)phenyl]acetaldehyde
- A800483
- A811542
- 101906-05-2
- 4-(Trifluoromethyl)phenylglyoxalhydrate
- 2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde
- 1736-56-7
- Benzeneacetaldehyde, alpha-oxo-4-(trifluoromethyl)-
- Z1269154151
- 2-oxidanylidene-2-[4-(trifluoromethyl)phenyl]ethanal
- AKOS016001145
- CS-0260201
- G28988
- 4-(Trifluoromethyl)phenylglyoxal
-
- MDL: MFCD08533289
- Inchi: InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-5H
- Chave InChI: BGOMXTCPIUNFKR-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)C(F)(F)F)C(=O)C=O
- BRN: 2261131
Propriedades Computadas
- Massa Exacta: 220.03500
- Massa monoisotópica: 202.024
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 3
- Complexidade: 227
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.9
- Superfície polar topológica: 34.1A^2
Propriedades Experimentais
- Cor/Forma: White or grayish yellow solid
- Densidade: g/cm3
- Ponto de Fusão: 83-85°C
- Ponto de ebulição: 223.3°Cat760mmHg
- Ponto de Flash: 84.1°C
- PSA: 57.53000
- LogP: 1.19880
- Solubilidade: Not determined
4-(Trifluoromethyl)phenylglyoxal Informações de segurança
4-(Trifluoromethyl)phenylglyoxal Dados aduaneiros
- CÓDIGO SH:2914700090
- Dados aduaneiros:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
4-(Trifluoromethyl)phenylglyoxal Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7466608-0.25g |
2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde |
1736-56-7 | 95% | 0.25g |
$36.0 | 2024-05-23 | |
TRC | T900323-100mg |
4-(Trifluoromethyl)phenylglyoxal |
1736-56-7 | 100mg |
$ 95.00 | 2022-06-02 | ||
TRC | T900323-50mg |
4-(Trifluoromethyl)phenylglyoxal |
1736-56-7 | 50mg |
$ 65.00 | 2022-06-02 | ||
Enamine | EN300-7466608-0.5g |
2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde |
1736-56-7 | 95% | 0.5g |
$57.0 | 2024-05-23 | |
A2B Chem LLC | AA91898-5g |
Benzeneacetaldehyde, α-oxo-4-(trifluoromethyl)- |
1736-56-7 | 95% | 5g |
$793.00 | 2024-04-20 | |
A2B Chem LLC | AA91898-1g |
Benzeneacetaldehyde, α-oxo-4-(trifluoromethyl)- |
1736-56-7 | 95% | 1g |
$209.00 | 2024-04-20 | |
A2B Chem LLC | AA91898-250mg |
Benzeneacetaldehyde, α-oxo-4-(trifluoromethyl)- |
1736-56-7 | 95% | 250mg |
$97.00 | 2024-04-20 | |
A2B Chem LLC | AA91898-50mg |
Benzeneacetaldehyde, α-oxo-4-(trifluoromethyl)- |
1736-56-7 | 95% | 50mg |
$55.00 | 2024-01-03 | |
1PlusChem | 1P001ZIY-1g |
Benzeneacetaldehyde, α-oxo-4-(trifluoromethyl)- |
1736-56-7 | 95% | 1g |
$147.00 | 2024-06-19 | |
1PlusChem | 1P001ZIY-100mg |
Benzeneacetaldehyde, α-oxo-4-(trifluoromethyl)- |
1736-56-7 | 95% | 100mg |
$90.00 | 2024-06-19 |
4-(Trifluoromethyl)phenylglyoxal Literatura Relacionada
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
1736-56-7 (4-(Trifluoromethyl)phenylglyoxal) Produtos relacionados
- 38923-38-5(Benzeneacetaldehyde, a-oxo-3-(trifluoromethyl)-)
- 101906-05-2(4-Trifluoromethylphenylglyoxal)
- 886370-78-1(C-(2-TRITYL-2H-TETRAZOL-5-YL)-METHYLAMINE)
- 1261934-18-2(4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid)
- 2680771-32-6(benzyl N-{4-fluoro-3-(fluorosulfonyl)methylphenyl}carbamate)
- 353470-24-3(2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide)
- 1378819-99-8(2-Quinazolinamine, 4-chloro-7-fluoro-)
- 380346-15-6(N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine)
- 2228694-11-7(methyl 5-(1-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrrole-2-carboxylate)
- 866137-88-4(3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1736-56-7)4-(Trifluoromethyl)phenylglyoxal

Pureza:99%
Quantidade:10g
Preço ($):1222.0